4,6-dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4,6-dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-9-13(2)19-16(14(12)10-18)21-3-6-23-15(11-21)17(22)20-4-7-24-8-5-20/h9,15H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZYSJGVNRQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)N3CCSCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,6-Dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring, thiomorpholine moiety, and carbonitrile functional group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 380.9 g/mol. Its structure is characterized by:
| Component | Description |
|---|---|
| Pyridine Ring | Central aromatic system |
| Thiomorpholine Moiety | Contributes to biological activity |
| Carbonitrile Group | Enhances reactivity and binding |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant potency:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Mycobacterium tuberculosis | 15 |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been shown to inhibit glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. This mechanism suggests potential applications in developing new antibiotics.
The dual functionality of the compound arises from its morpholine and pyridine components. The thiomorpholine moiety enhances its ability to interact with biological targets, potentially modulating various signaling pathways. The binding interactions are critical for understanding how this compound can influence cellular processes.
Case Studies
- In Vitro Efficacy Against Mycobacterium : A study evaluated the efficacy of the compound against Mycobacterium tuberculosis. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a novel treatment for tuberculosis.
- Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that the compound could modulate potassium ion channels (KCNQ family), suggesting its utility in treating neurological disorders such as epilepsy.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound is compared with structurally related pyridine-3-carbonitriles and heterocyclic derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations :
- Thiomorpholine vs.
- Carbonyl Linkage: The carbonyl group in the target compound may enhance rigidity and influence electronic conjugation, contrasting with direct amine-linked substituents in phenylamino derivatives .
- Heterocyclic Core: Thienopyridine derivatives (e.g., ) exhibit distinct electronic properties due to sulfur in the fused ring, whereas pyridine-3-carbonitriles prioritize nitrile functionality for reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Preparation Methods
One-Pot Sequential Functionalization
A streamlined approach combines the substitution and acylation steps in a single pot. After NAS with morpholine, the reaction mixture is treated directly with thiomorpholine-4-carbonyl chloride and zinc oxide/zinc chloride as catalysts.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes. For example, heating at 150°C for 15 minutes in acetonitrile achieves complete conversion.
Analytical Characterization
The final product is characterized using:
-
1H NMR : Peaks at δ 2.28 (s, 3H, C4-CH₃), 2.50 (s, 3H, C6-CH₃), and 8.22 (s, 1H, C5-H).
-
IR Spectroscopy : Stretching vibrations at 2231 cm⁻¹ (C≡N) and 1640 cm⁻¹ (amide C=O).
Challenges and Optimization Strategies
Regioselectivity in Acylation
The morpholine nitrogen’s nucleophilicity can lead to over-acylation. Using bulky bases like DIPEA and stoichiometric control mitigates this issue.
Q & A
Q. What are the optimal synthetic routes for 4,6-dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include:
- Bromination at the pyridine C2 position (e.g., using Br₂/AcOH), followed by nucleophilic substitution with thiomorpholine-carbonyl-morpholine derivatives .
- Purification : Use recrystallization (e.g., ethanol or chloroform) or preparative HPLC to achieve >95% purity. Monitor intermediates via TLC or LC-MS .
- Yield Optimization : Adjust reaction temperature (e.g., reflux in EtOH) and stoichiometry of reagents like malononitrile or morpholine derivatives .
Q. How should researchers characterize the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions), chloroform, or methanol, as these are commonly used for similar pyridine-carbonitrile derivatives .
- Stability : Conduct accelerated stability studies (e.g., 25°C/60% RH for 48 hours) and analyze via HPLC to detect degradation products. Store lyophilized samples at -20°C .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl groups at C4/C6) and thiomorpholine-morpholine connectivity .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~400–450 g/mol based on analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as done for related pyridine-3-carbonitriles .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen for inhibition of kinases like PI3K or mTOR, given the thiomorpholine-morpholine motif’s role in ATP-binding pocket interactions .
- Cellular Assays : Perform viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Pair with siRNA knockdown to confirm target specificity .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiomorpholine with morpholine or piperazine) to isolate contributions to activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between biochemical and cellular data .
Q. How does the compound’s stability in physiological buffers impact pharmacokinetic (PK) studies?
- Methodological Answer :
- Buffer Compatibility : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24 hours .
- Metabolite Identification : Use hepatocyte microsomes and UPLC-QTOF to identify primary metabolites (e.g., oxidation at thiomorpholine sulfur) .
Q. What experimental designs are recommended for assessing off-target effects?
- Methodological Answer :
- Proteome-Wide Screening : Employ thermal shift assays (CETSA) or affinity pulldown followed by LC-MS/MS to detect unintended protein interactions .
- Toxicology Profiling : Test in zebrafish embryos or primary human hepatocytes to evaluate hepatotoxicity and cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
